16-Mercaptohexadecansäure

Übersicht

Beschreibung

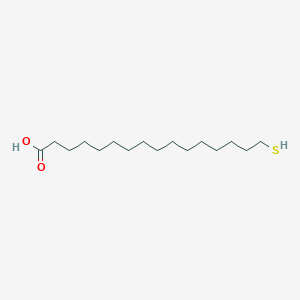

16-Mercaptohexadecanoic acid (MHA) is an alkanethiol with long-chained −CH2 groups . It forms a self-assembled monolayer (SAM) on a wide range of substrates .

Synthesis Analysis

16-Mercaptohexadecanoic acid capped gold nanoparticles have been synthesized through a single-phase synthesis method . It has also been used as reductants and ligands to synthesize fluorescent Au NCs .Molecular Structure Analysis

The molecular structure of 16-Mercaptohexadecanoic acid can be represented by the formula C16H32O2S .Chemical Reactions Analysis

The inner surfaces of a nanoporous carbon are modified by 16-Mercaptohexadecanoic acid . The degree of wettability is electrically controllable: by applying a negative potential difference across the solid-liquid interface, the ion transport pressure in the nanopores can be considerably lowered .Physical and Chemical Properties Analysis

16-Mercaptohexadecanoic acid has a melting point of 65-69 °C and a density of 0.787 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Oberflächenmodifikation für verbesserte Raman-Spektroskopie

MHA kann selbstorganisierte Monoschichten (SAMs) auf Goldoberflächen bilden, die bei der Herstellung von Nanoresonatoren für die schalenisolierte Nanopartikel-verstärkte Raman-Spektroskopie (SHINERS) verwendet werden. Diese Anwendung ist in der Bioingenieurwesen und chemischen Sensorik von Bedeutung .

Elektrochemische Sensorik

Mit MHA modifizierte Goldelektroden können für die empfindliche Detektion von Clozapin, einem Antipsychotikum, verwendet werden. Diese Modifikation erhöht die Empfindlichkeit und Spezifität der Elektrode .

Benetzbarkeitssteuerung in nanoporigem Kohlenstoff

Die Innenflächen von mit MHA modifiziertem nanoporigem Kohlenstoff weisen eine elektrisch steuerbare Benetzbarkeit auf. Durch Anlegen einer negativen Potentialdifferenz kann der Ionentransportdruck in den Nanoporonen deutlich reduziert werden, was für kontrollierte Flüssigkeitstransport- und Filtrationsprozesse wertvoll ist .

Bioimaging-Sonden

MHA wird als Templat-Agent zur Herstellung von photolumineszierenden Nanoklustern verwendet, die in verschiedenen Farben Licht emittieren. Diese Nanokluster dienen als Sonden für Bioimaging-Anwendungen und unterstützen die Visualisierung biologischer Prozesse .

Wirkmechanismus

Target of Action

16-Mercaptohexadecanoic acid (MHA) is a long-chained alkanethiol . It primarily targets a variety of surfaces to form self-assembled monolayers (SAMs) . These surfaces include gold dipyramids and gold electrodes .

Mode of Action

MHA interacts with its targets by forming SAMs . This interaction aids in the creation of biosensors and nanoelectronic devices . It can also be used to surface modify gold electrodes for sensitive detection of certain compounds .

Biochemical Pathways

MHA is integral to the study of enzyme kinetics and cellular signaling due to its interaction with proteins and enzymes . It interacts with cytochrome P450 enzymes involved in metabolic pathways . Additionally, it binds to fatty acid-binding proteins, which are key in fatty acid transport and metabolism .

Pharmacokinetics

Its ability to form sams on various surfaces suggests that it may have unique distribution properties

Result of Action

The molecular and cellular effects of MHA’s action are primarily seen in its capacity to form SAMs on gold, aiding in the creation of biosensors and nanoelectronic devices . It also plays a role in enzyme kinetics and cellular signaling due to its interaction with proteins and enzymes .

Action Environment

The action of MHA can be influenced by environmental factors. For instance, the degree of wettability of MHA-modified nanoporous carbon surfaces is electrically controllable . By applying a negative potential difference across the solid-liquid interface, the ion transport pressure in the nanopores can be considerably lowered .

Safety and Hazards

16-Mercaptohexadecanoic acid should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is required .

Zukünftige Richtungen

The modification of 16-Mercaptohexadecanoic acid on liquid transport in a nanoporous carbon has been studied . This could open up new possibilities for the use of 16-Mercaptohexadecanoic acid in the fabrication of nanoresonators for shell-isolated nanoparticle enhanced Raman spectroscopy (SHINERS) .

Relevant Papers Several papers have been published on 16-Mercaptohexadecanoic acid. For instance, a study on the effect of 16-Mercaptohexadecanoic acid modification on liquid transport in a nanoporous carbon , and another on the formation of an α-cyclodextrin/16-Mercaptohexadecanoic acid complex and its deposition on gold surfaces .

Biochemische Analyse

Biochemical Properties

The primary biochemical role of 16-Mercaptohexadecanoic acid is its ability to form self-assembled monolayers (SAMs) on various surfaces . This property allows it to interact with a variety of biomolecules. Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Cellular Effects

The cellular effects of 16-Mercaptohexadecanoic acid are primarily related to its ability to modify surfaces. For instance, it can be used to modify gold electrodes for sensitive detection of certain compounds . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of 16-Mercaptohexadecanoic acid is related to its ability to form self-assembled monolayers (SAMs). This allows it to interact with various biomolecules and modify surfaces at a molecular level . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.

Temporal Effects in Laboratory Settings

It is known that it can form stable self-assembled monolayers (SAMs) on various surfaces .

Eigenschaften

IUPAC Name |

16-sulfanylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOAASCWQMFJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393287 | |

| Record name | 16-Mercaptohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69839-68-5 | |

| Record name | 16-Mercaptohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Sulfanylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

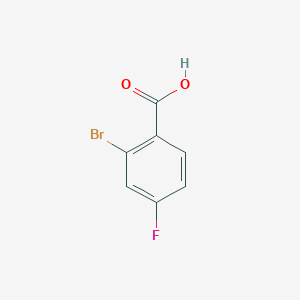

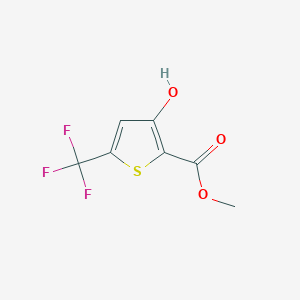

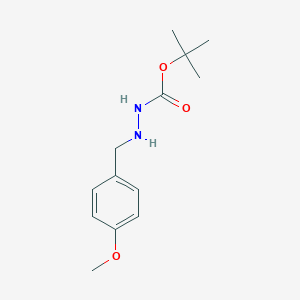

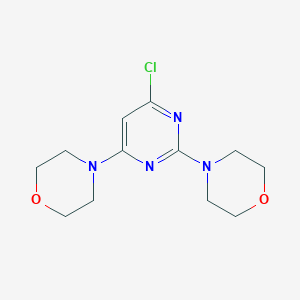

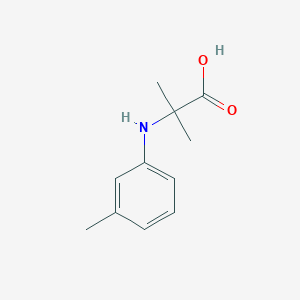

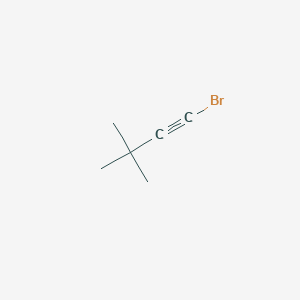

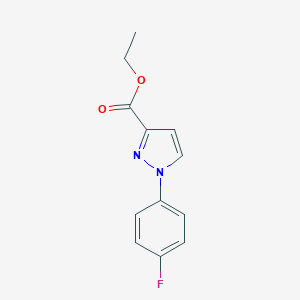

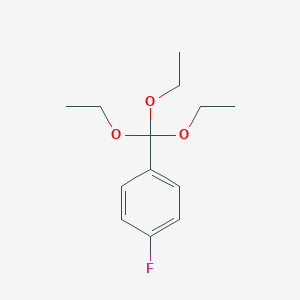

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)